molecular formula C7H13N3O B13200958 (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol

(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B13200958
M. Wt: 155.20 g/mol
InChI Key: XCTZVGGCLMYEED-LURJTMIESA-N
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Description

(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a chiral compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-chloropropanol and 1-ethyl-1H-1,2,3-triazole.

    Nucleophilic Substitution: The (S)-2-chloropropanol undergoes nucleophilic substitution with 1-ethyl-1H-1,2,3-triazole in the presence of a base like sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower activation energy and increase reaction rates.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at 0°C.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: Formation of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-one.

    Reduction: Formation of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ane.

    Substitution: Formation of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-chloride.

Scientific Research Applications

(2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.

    (2S)-1-(1-Propyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

    Steric Effects: The ethyl group in (2S)-1-(1-Ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol may impart different steric effects compared to methyl or propyl analogs, influencing its reactivity and binding affinity.

    Hydrophobicity: The ethyl group may also affect the compound’s hydrophobicity, potentially altering its solubility and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(2S)-1-(1-ethyltriazol-4-yl)propan-2-ol

InChI

InChI=1S/C7H13N3O/c1-3-10-5-7(8-9-10)4-6(2)11/h5-6,11H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

XCTZVGGCLMYEED-LURJTMIESA-N

Isomeric SMILES

CCN1C=C(N=N1)C[C@H](C)O

Canonical SMILES

CCN1C=C(N=N1)CC(C)O

Origin of Product

United States

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